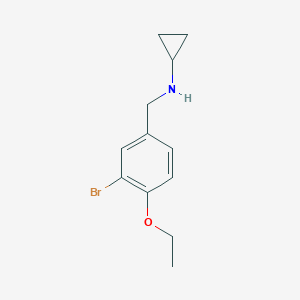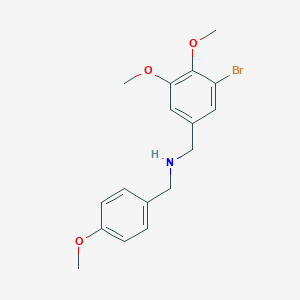
N-(3-bromo-4-ethoxybenzyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromo-4-ethoxybenzyl)cyclopropanamine, also known as BEB, is a compound that has been gaining attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
N-(3-bromo-4-ethoxybenzyl)cyclopropanamine has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(3-bromo-4-ethoxybenzyl)cyclopropanamine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-(3-bromo-4-ethoxybenzyl)cyclopropanamine has been found to inhibit the growth of cancer cells and may be a promising candidate for the development of new cancer therapies. In drug discovery, N-(3-bromo-4-ethoxybenzyl)cyclopropanamine has been used as a starting point for the development of new drugs with improved efficacy and fewer side effects.
Mechanism of Action
The mechanism of action of N-(3-bromo-4-ethoxybenzyl)cyclopropanamine is not fully understood, but it is believed to act on multiple targets in the body. In neuroscience, N-(3-bromo-4-ethoxybenzyl)cyclopropanamine has been shown to protect neurons from oxidative stress and inflammation, which are believed to contribute to the development of neurodegenerative diseases. In cancer research, N-(3-bromo-4-ethoxybenzyl)cyclopropanamine has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. The exact mechanism by which N-(3-bromo-4-ethoxybenzyl)cyclopropanamine induces apoptosis is not yet known.
Biochemical and Physiological Effects
N-(3-bromo-4-ethoxybenzyl)cyclopropanamine has been found to have a number of biochemical and physiological effects in the body. In neuroscience, N-(3-bromo-4-ethoxybenzyl)cyclopropanamine has been shown to increase levels of the antioxidant glutathione and reduce levels of the pro-inflammatory cytokine TNF-alpha. In cancer research, N-(3-bromo-4-ethoxybenzyl)cyclopropanamine has been found to inhibit the activity of the enzyme HDAC, which is involved in the regulation of gene expression. The inhibition of HDAC leads to changes in gene expression that can induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-bromo-4-ethoxybenzyl)cyclopropanamine in lab experiments is its high purity, which ensures that the results of the experiments are reliable. Another advantage is the compound's versatility, as it can be used in a variety of scientific research applications. One limitation of using N-(3-bromo-4-ethoxybenzyl)cyclopropanamine is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways in the body.
Future Directions
There are many future directions for research on N-(3-bromo-4-ethoxybenzyl)cyclopropanamine. In neuroscience, further studies are needed to determine the full extent of N-(3-bromo-4-ethoxybenzyl)cyclopropanamine's neuroprotective effects and its potential for use in the treatment of neurodegenerative diseases. In cancer research, more studies are needed to determine the optimal dosage and administration of N-(3-bromo-4-ethoxybenzyl)cyclopropanamine for the treatment of different types of cancer. In drug discovery, N-(3-bromo-4-ethoxybenzyl)cyclopropanamine can be used as a starting point for the development of new drugs with improved efficacy and fewer side effects. Overall, the potential therapeutic applications of N-(3-bromo-4-ethoxybenzyl)cyclopropanamine make it a promising compound for future scientific research.
Synthesis Methods
The synthesis of N-(3-bromo-4-ethoxybenzyl)cyclopropanamine involves the reaction between 3-bromo-4-ethoxybenzaldehyde and cyclopropanamine in the presence of a reducing agent such as sodium borohydride. The resulting compound has a purity of over 95% and is suitable for use in scientific research.
properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
N-[(3-bromo-4-ethoxyphenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C12H16BrNO/c1-2-15-12-6-3-9(7-11(12)13)8-14-10-4-5-10/h3,6-7,10,14H,2,4-5,8H2,1H3 |
InChI Key |
LKARQRCDXJIPCH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNC2CC2)Br |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNC2CC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B275770.png)
![4-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B275771.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275776.png)
![1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B275777.png)
![{[5-(2,5-Dichlorophenyl)-2-furyl]methyl}(pyridin-4-ylmethyl)amine](/img/structure/B275778.png)
![4-[2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B275779.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B275782.png)
![1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B275783.png)
![{[5-(2,5-Dichlorophenyl)-2-furyl]methyl}(pyridin-3-ylmethyl)amine](/img/structure/B275784.png)
![2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol](/img/structure/B275786.png)
![1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B275788.png)
![1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B275789.png)

![N-(naphthalen-1-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275793.png)